![molecular formula C7H6ClN3S B8689567 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by the presence of a chlorine atom at the 8th position and a methylthio group at the 3rd position of the imidazo[1,5-a]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE typically involves cyclocondensation reactions. One common method includes the reaction of 2-chloro-3-nitropyrazine with methylthiourea under basic conditions, followed by cyclization to form the imidazo[1,5-a]pyrazine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production. The scalability of the synthesis process ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Iron powder, HCl
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Amino or thiol-substituted imidazo[1,5-a]pyrazines
Applications De Recherche Scientifique
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[1,2-a]pyrazine: A closely related compound with different substitution patterns
Uniqueness
8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE is unique due to the specific positioning of the chlorine and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H6ClN3S |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
8-chloro-3-methylsulfanylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-4-5-6(8)9-2-3-11(5)7/h2-4H,1H3 |
Clé InChI |
MVWYJNFHMGVMKB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C2N1C=CN=C2Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2-methylpropyl)amino]-3-nitrobenzoate](/img/structure/B8689502.png)
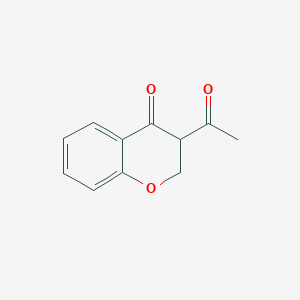
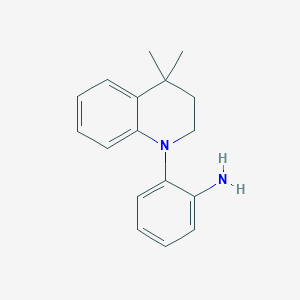
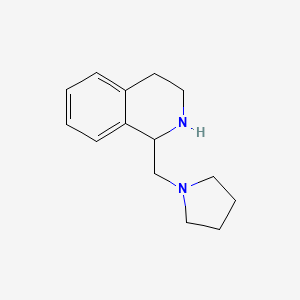
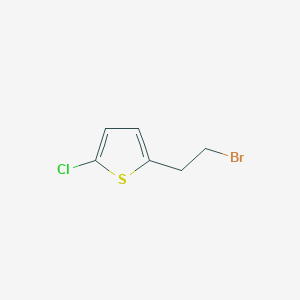
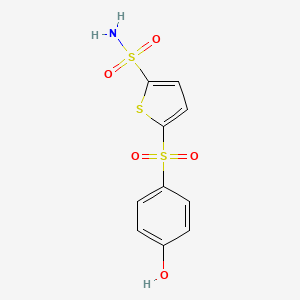
![6-Benzyloxy-2-dimethylaminobenzo[b]thiophene](/img/structure/B8689546.png)
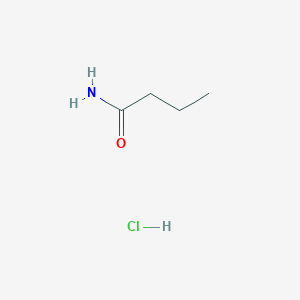
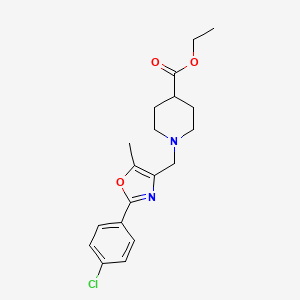

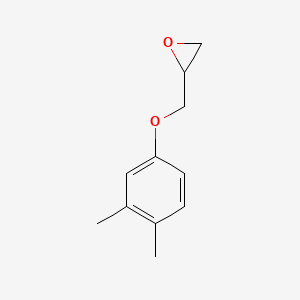


![(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)
